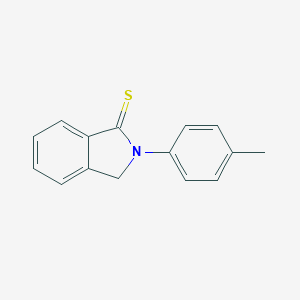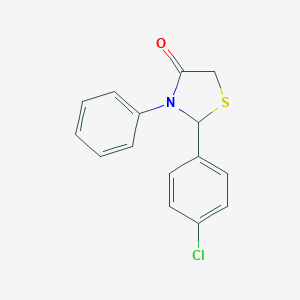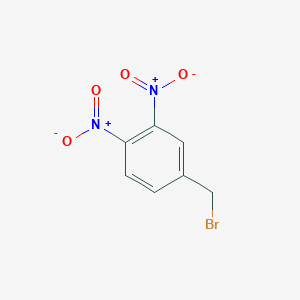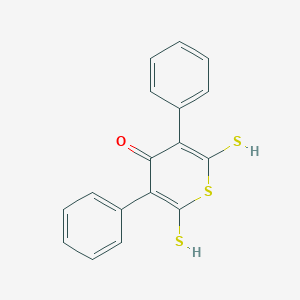
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, also known as DMDTP, is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a sulfur-containing organic compound that belongs to the class of thiones and is commonly used as a chelating agent.
Mechanism Of Action
The mechanism of action of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the formation of stable complexes with heavy metals. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has two thiol groups that can bind to heavy metals, forming a stable complex. This complex can then be excreted from the body through urine or feces.
Biochemical And Physiological Effects
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of heavy metals by chelating them and facilitating their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have anti-inflammatory properties, which can help reduce inflammation in various biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments is its ability to chelate heavy metals. This can be useful in studying the toxicity of heavy metals and their effects on various biological systems. However, one of the limitations of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one is its potential to interfere with other biological processes. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one can bind to other metals besides heavy metals, which can affect the results of experiments.
Future Directions
There are several future directions for the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in scientific research. One potential direction is the development of new chelating agents that are more effective than 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one. Another potential direction is the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in the treatment of heavy metal poisoning. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one could be used to study the effects of heavy metals on specific biological systems, such as the nervous system or the immune system.
Conclusion:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, or 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, is a compound that has gained significant attention in the field of scientific research. It is commonly used as a chelating agent to bind heavy metals and facilitate their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are limitations to using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments, it has several potential future directions for scientific research.
Synthesis Methods
The synthesis of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the reaction of 2,6-dichloro-3,5-diphenyl-4H-thiopyran-4-one with sodium sulfide in the presence of a suitable solvent. The reaction yields 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one as a yellow solid with a melting point of 260-262°C.
Scientific Research Applications
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been extensively used in scientific research due to its chelating properties. It is commonly used to chelate heavy metals such as mercury, lead, and arsenic. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one forms stable complexes with these metals, which can then be excreted from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been used to study the toxicity of heavy metals and their effects on various biological systems.
properties
CAS RN |
1913-90-2 |
|---|---|
Product Name |
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one |
Molecular Formula |
C17H12OS3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3,5-diphenyl-2,6-bis(sulfanyl)thiopyran-4-one |
InChI |
InChI=1S/C17H12OS3/c18-15-13(11-7-3-1-4-8-11)16(19)21-17(20)14(15)12-9-5-2-6-10-12/h1-10,19-20H |
InChI Key |
SEBANRXRDDGSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
Other CAS RN |
1913-90-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



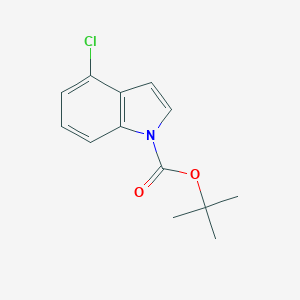
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
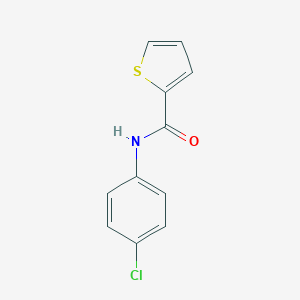
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)
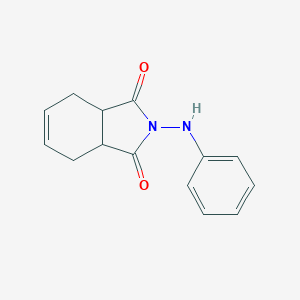
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)
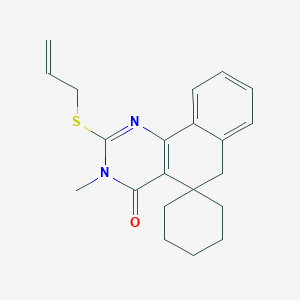
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)
